molecular formula C5H2BrF3N2OS B1482481 N-(2-Bromothiazol-5-yl)-2,2,2-trifluoroacetamide CAS No. 1416713-10-4

N-(2-Bromothiazol-5-yl)-2,2,2-trifluoroacetamide

Cat. No. B1482481
CAS RN: 1416713-10-4
M. Wt: 275.05 g/mol
InChI Key: GOYYKKIJVMXNDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-Bromothiazol-5-yl)-2,2,2-trifluoroacetamide” is a compound that contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . Thiazoles are found in many biologically active compounds and have been studied for their potential as antimicrobial, antifungal, and antitumor agents .


Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the thiazole ring to undergo various chemical reactions.


Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions, including electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position . They can also participate in donor-acceptor and oxidation reactions .

Mechanism of Action

The mechanism of action of thiazole compounds can vary widely depending on their structure and the target they interact with. Some thiazole compounds have been found to exhibit antimicrobial and antitumor activities, but the specific mechanism of action for “N-(2-Bromothiazol-5-yl)-2,2,2-trifluoroacetamide” is not known .

Future Directions

Thiazole compounds are a topic of ongoing research due to their wide range of biological activities. Future research may focus on synthesizing new thiazole derivatives and studying their properties and potential applications .

properties

IUPAC Name

N-(2-bromo-1,3-thiazol-5-yl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2OS/c6-4-10-1-2(13-4)11-3(12)5(7,8)9/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYYKKIJVMXNDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bromothiazol-5-yl)-2,2,2-trifluoroacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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